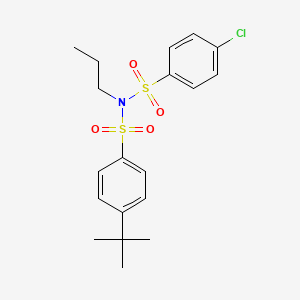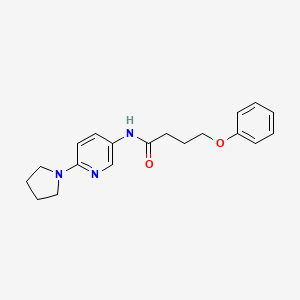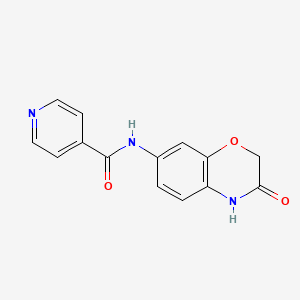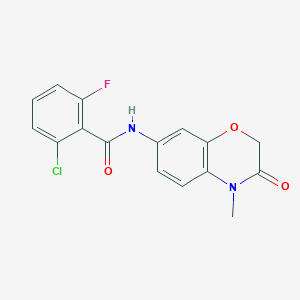![molecular formula C14H15ClN2O2 B7518988 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as Ro 5-4864, is a selective agonist for the peripheral benzodiazepine receptor (PBR). This compound has been widely used in scientific research due to its unique pharmacological properties.
作用机制
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 acts as a selective agonist for the PBR, which is a member of the G protein-coupled receptor family. Upon binding to the PBR, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism of action of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 is still not fully understood, but it has been suggested that it may modulate the activity of mitochondrial membrane proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).
Biochemical and Physiological Effects:
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce anxiety-like behavior in animal models, possibly through the modulation of the GABAergic system. 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has also been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of microglial activation. In addition, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been reported to have neuroprotective effects in various models of neurodegeneration, such as Alzheimer's disease and Parkinson's disease. Furthermore, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has several advantages for lab experiments. It is a highly selective agonist for the PBR, which allows for the specific modulation of PBR signaling pathways. 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 is also relatively stable and easy to handle, making it a convenient tool for research. However, there are also some limitations to the use of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864. It has a relatively low affinity for the PBR compared to other PBR ligands, which may limit its effectiveness in certain experiments. In addition, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been reported to have some off-target effects, such as the modulation of the activity of other membrane proteins.
未来方向
There are several future directions for the research on 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864. One possible direction is to further investigate the mechanism of action of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864, particularly its interaction with mitochondrial membrane proteins. Another direction is to explore the potential therapeutic applications of 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864, such as its use as an anticancer agent or as a neuroprotective agent in neurodegenerative diseases. Furthermore, the development of more potent and selective PBR agonists may provide new tools for the study of PBR signaling pathways and their role in various physiological and pathological conditions.
合成方法
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 can be synthesized using a multistep reaction starting from 2-chlorobenzylamine. The first step involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form the corresponding enamine. The enamine is then reacted with phthalic anhydride to produce the spiro compound. The final step involves the reduction of the carbonyl group to form the desired product, 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864.
科学研究应用
3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been extensively studied in scientific research due to its ability to selectively bind to the PBR. The PBR is a transmembrane protein that is mainly expressed in the peripheral tissues, including the immune system, endocrine system, and nervous system. 3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione 5-4864 has been used as a tool to study the role of PBR in various physiological and pathological conditions, such as anxiety, inflammation, neurodegeneration, and cancer.
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-6-2-1-5-10(11)9-17-12(18)14(16-13(17)19)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISQBHVIFKNMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)





![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)